![molecular formula C17H21F2NO4 B7572538 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid](/img/structure/B7572538.png)
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid
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Overview
Description
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid, also known as DF-MOC-Pip, is a chemical compound that has been extensively studied due to its potential applications in various fields of scientific research.
Mechanism of Action
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid exerts its biological effects through the inhibition of certain enzymes and the modulation of ion channels. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase by binding to the active site of these enzymes. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to modulate the activity of certain ion channels, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain.
Biochemical and Physiological Effects:
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess various biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the potential to act as a neuroprotective agent. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several advantages for use in lab experiments, including its potent inhibitory activity against certain enzymes and its ability to modulate ion channels. However, the synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry. Additionally, the potential therapeutic effects of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid have not yet been fully elucidated, and further studies are needed to determine its safety and efficacy.
Future Directions
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has several potential future directions for research, including its potential as a therapeutic agent for Alzheimer's disease, its ability to modulate ion channels in the brain, and its potential as a neuroprotective agent. Further studies are needed to determine the safety and efficacy of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid in animal models and clinical trials. Additionally, the development of more efficient and cost-effective synthesis methods for 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid may facilitate its use in future research.
Synthesis Methods
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid can be synthesized through a multistep reaction process that involves the use of various reagents and solvents. The synthesis method includes the preparation of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-hydroxypiperidine-3-carboxylic acid, which is then converted into 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid through the use of coupling agents and protecting groups. The synthesis of 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid is a time-consuming and challenging process that requires expertise in synthetic chemistry.
Scientific Research Applications
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and drug discovery. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has been shown to possess potent inhibitory activity against certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid has also been investigated for its potential as a neuroprotective agent and for its ability to modulate the activity of certain ion channels in the brain.
properties
IUPAC Name |
2-(3,4-difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-10(7-8-24-2)20-15(21)6-4-12(17(22)23)16(20)11-3-5-13(18)14(19)9-11/h3,5,9-10,12,16H,4,6-8H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSLMXUPOOJFTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N1C(C(CCC1=O)C(=O)O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-(4-methoxybutan-2-yl)-6-oxopiperidine-3-carboxylic acid |
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